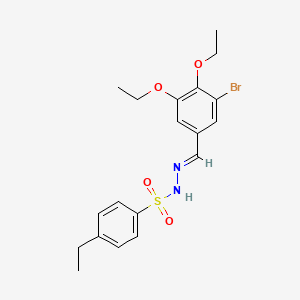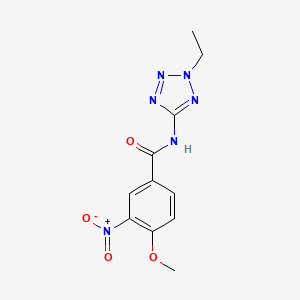![molecular formula C19H16N4OS B5739418 2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole, commonly known as BITPO, is a synthetic compound with potential applications in scientific research. The compound has gained significant attention in recent years due to its unique chemical structure and potential biological activities. In
作用机制
The mechanism of action of BITPO is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. The compound has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cell growth and differentiation. BITPO has also been shown to inhibit the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
BITPO has been shown to have a range of biochemical and physiological effects, including the inhibition of specific enzymes and proteins, as well as the potential to induce cell death in cancer cells. The compound has also been shown to have antioxidant properties, which may play a role in its potential use in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of BITPO is its unique chemical structure, which makes it a valuable tool for scientific research. The compound is relatively easy to synthesize, with high yields and purity. However, one of the limitations of BITPO is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for the use of BITPO in scientific research. One area of interest is the potential use of the compound as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and biomedical imaging. Another area of interest is the potential use of BITPO as an anticancer agent, due to its ability to induce cell death in cancer cells. Finally, the compound's potential use in the treatment of Alzheimer's disease is an area of ongoing research, with promising results thus far.
Conclusion:
In conclusion, BITPO is a synthetic compound with potential applications in scientific research. The compound's unique chemical structure and potential biological activities make it a valuable tool for investigating a range of biochemical and physiological processes. While there are limitations to its use, ongoing research into the compound's potential applications will likely continue to yield promising results.
合成方法
BITPO can be synthesized using a variety of methods, including the reaction of 2-mercaptobenzimidazole with benzyl chloride and phenylglyoxal in the presence of a base. Another method involves the reaction of 2-mercaptobenzimidazole with benzyl isocyanate and phenylglyoxal in the presence of a base. Both methods result in the formation of BITPO with high yields and purity.
科学研究应用
BITPO has a wide range of potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as an inhibitor of protein tyrosine phosphatases. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid plaques in the brain.
属性
IUPAC Name |
2-[(1-benzylimidazol-2-yl)sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-3-7-15(8-4-1)13-23-12-11-20-19(23)25-14-17-21-22-18(24-17)16-9-5-2-6-10-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAATBNFDPLCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5739346.png)
![7-[4-(tert-butoxycarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B5739352.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)





![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5739393.png)
![ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate](/img/structure/B5739397.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)

